(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-PHENOXYANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenoxyaniline moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-PHENOXYANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenoxyaniline Moiety: The phenoxyaniline group can be introduced via a nucleophilic substitution reaction, where a phenoxy group is attached to an aniline derivative.
Formation of the Pyrazolone Core: The pyrazolone core is formed through the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Final Coupling and Trifluoromethylation: The final step involves coupling the intermediate compounds and introducing the trifluoromethyl group using reagents such as trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-PHENOXYANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-PHENOXYANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research:
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-PHENOXYANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways and therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-BENZOTHIAZOL-
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-PHENOXYANILINO)ETHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Similar structure but lacks the trifluoromethyl group.
Properties
Molecular Formula |
C25H17F3N4O2S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenoxyphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H17F3N4O2S/c1-15(29-17-11-5-7-13-19(17)34-16-9-3-2-4-10-16)21-22(25(26,27)28)31-32(23(21)33)24-30-18-12-6-8-14-20(18)35-24/h2-14,31H,1H3 |
InChI Key |
OVSAUSOFUXAAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Origin of Product |
United States |
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